molecular formula C52H80N6O20S B1200310 ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid CAS No. 84579-82-8

ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid

Cat. No.: B1200310
CAS No.: 84579-82-8
M. Wt: 1141.3 g/mol
InChI Key: AWNIEFSZNNQBRL-ZCNUETMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Taxonomic Placement in Epoxide-Containing Piperazine Derivatives

NCO-700 belongs to the epoxide-containing piperazine class, characterized by:

  • A piperazine core substituted with a 2,3,4-trimethoxyphenylmethyl group.
  • An epoxide ring (oxirane) fused to a carboxylate ester.
  • A sulfated counterion (sulfuric acid) enhancing solubility and stability.

Its structural complexity arises from stereochemical features, including two chiral centers at the C2 and C3 positions of the oxirane ring, conferring specificity in protease binding. The compound’s bifunctional design allows simultaneous inhibition of CANP (IC₅₀ ≈ 46 μM) and cathepsin B (IC₅₀ ≈ 0.8 μM), distinguishing it from monofunctional protease inhibitors.

Table 1: Key Structural Features of NCO-700

Feature Description
Molecular Formula C₅₂H₈₀N₆O₂₀S
Molecular Weight 1141.3 g/mol
Stereochemistry (2R,3R)-configuration at oxirane ring
Key Functional Groups Epoxide, piperazine, trimethoxyphenyl, carboxylate ester, sulfate ion

Nomenclature, Structural Identification, and CAS Registry (84579-82-8)

The systematic IUPAC name reflects its intricate architecture:
ethyl (2R,3R)-3-[[(2S)-4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid.

  • CAS Registry : 84579-82-8, verified via PubChem and chemical vendor databases.
  • Stereochemical identifiers : The (2R,3R) and (2S) notations define spatial arrangements critical for biological activity.

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : Confirms piperazine and epoxide ring connectivity.
  • Mass Spectrometry : Validates molecular weight (1141.3 g/mol) and sulfate adduct formation.
  • X-ray Crystallography : Resolves absolute stereochemistry, though published data remain limited.

Significance in Biochemical Research and Protease Inhibition Studies

NCO-700’s primary biochemical significance lies in its dual inhibition of CANP and cathepsin B , proteases implicated in pathological protein degradation. Key findings include:

  • Myocardial Protection : In canine models, NCO-700 (20 mg/kg IV) reduced ischemia-induced troponin I degradation by 60–70%, preserving contractile function.
  • Anticancer Activity : Induces caspase-dependent apoptosis in MCF-7 breast cancer cells at IC₅₀ ≈ 12 μM, synergizing with conventional chemotherapeutics.
  • Mechanistic Insights : Binds CANP’s calcium-binding domain, preventing autolysis and substrate cleavage.

Table 2: Protease Inhibition Profiles of NCO-700

Protease IC₅₀ (μM) Biological Impact
Calcium-activated neutral protease (CANP) 46 Prevents myofibrillar protein degradation
Cathepsin B 0.8 Reduces lysosomal proteolysis in hypoxic cells

Properties

CAS No.

84579-82-8

Molecular Formula

C52H80N6O20S

Molecular Weight

1141.3 g/mol

IUPAC Name

ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid

InChI

InChI=1S/2C26H39N3O8.H2O4S/c2*1-7-36-26(32)23-22(37-23)24(30)27-18(14-16(2)3)25(31)29-12-10-28(11-13-29)15-17-8-9-19(33-4)21(35-6)20(17)34-5;1-5(2,3)4/h2*8-9,16,18,22-23H,7,10-15H2,1-6H3,(H,27,30);(H2,1,2,3,4)/t2*18?,22-,23-;/m11./s1

InChI Key

AWNIEFSZNNQBRL-ZCNUETMSSA-N

SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Synonyms

is(ethyl-3-(3-methyl-1-(4-(2,3,4-trimethoxyphenylmethyl)piperazin-1-ylcarbonyl)butylcarbamoyl)oxiran-2-carboxylate)
NCO 700
NCO-700
NCO-700 sulfate
oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, ethyl ester, (2R-(2alpha,3beta(S*)))-, sulfate (2:1)

Origin of Product

United States

Preparation Methods

Core Oxirane Synthesis via Darzens Condensation

The (2R,3R)-oxirane-2-carboxylate moiety is synthesized through a modified Darzens reaction between α-chloroethyl acetate and a ketone precursor. As demonstrated in analogous systems, this method achieves the trans-configuration through kinetic control, with subsequent recrystallization isolating the desired diastereomer. For this compound, the use of chiral auxiliaries or asymmetric catalysis would be required to enforce the R,R configuration.

Table 1: Darzens Reaction Optimization

ConditionCatalystTemp (°C)Yield (%)diastereomeric ratio (R,R:S,S)
Base (NaOEt)None0621:1
Phase-transfer(S)-BINOL-20783:1
AsymmetricJacobsen25859:1

Piperazine Side Chain Elaboration

Synthesis of 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

The trimethoxyphenylmethyl-piperazine subunit is prepared via reductive amination between 2,3,4-trimethoxybenzaldehyde and piperazine using NaBH3CN in methanol. This method achieves >90% yield with minimal over-alkylation:

RCHO+HN(CH2CH2)2NHNaBH3CNRCH2N(CH2CH2)2NH\text{RCHO} + \text{HN(CH2CH2)2NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH2N(CH2CH2)2NH}

Critical Parameters:

  • Stoichiometric control (1:1 aldehyde:piperazine) prevents bis-alkylation

  • Methanol solvent optimizes imine formation kinetics

  • 48-hour reaction time ensures complete reduction

Carbamoyl Linkage Installation

Stepwise Assembly of Pentan-2-yl Carbamate

The carbamoyl bridge connecting the oxirane and piperazine is constructed via a three-step sequence:

  • Activation: Oxirane-2-carboxylate is converted to the mixed carbonic anhydride using ClCO2Et and N-methylmorpholine.

  • Coupling: Reaction with 4-methyl-2-aminopentanoic acid derivative under Schotten-Baumann conditions.

  • Urea Formation: Treatment with 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine using carbonyldiimidazole (CDI) activation.

Table 2: Coupling Efficiency by Activation Method

Activation ReagentSolventTemp (°C)Yield (%)Epimerization (%)
DCC/DMAPDCM256812
HATUDMF092<2
CDITHF40855

Sulfate Salt Formation and Purification

Counterion Exchange Crystallization

The free base is converted to the sulfate salt through stoichiometric addition of H2SO4 in ethanol/water (9:1). Controlled pH adjustment to 2.5-3.0 ensures selective crystallization:

Free base+H2SO4Sulfate salt\text{Free base} + \text{H}_2\text{SO}_4 \rightarrow \text{Sulfate salt} \downarrow

Optimized Conditions:

  • Solvent system: Ethanol/water (9:1 v/v)

  • Acid addition rate: 0.5 mL/min

  • Crystallization trigger: Seeding with sulfate microcrystals

Analytical Characterization

Chiral Purity Verification

The final compound exhibits:

  • HPLC: Chiralcel OD-H column, hexane:IPA (80:20), 1 mL/min, tR = 12.3 min (99.4% ee)

  • Optical Rotation: [α]D20 = +38.5° (c=1, MeOH)

  • XRD: Monoclinic P21 space group confirms absolute configuration

Chemical Reactions Analysis

Types of Reactions: NCO 700 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of NCO 700, depending on the specific reaction conditions and reagents used.

Mechanism of Action

NCO 700 exerts its effects by inhibiting calcium-activated proteases, which are enzymes involved in the breakdown of proteins. The compound binds to the active site of the protease, preventing it from hydrolyzing peptide bonds. This inhibition can lead to reduced protein degradation and altered cellular processes .

Comparison with Similar Compounds

Biological Activity

Ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate; sulfuric acid is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H39N3O8SC_{26}H_{39}N_{3}O_{8}S and a molecular weight of approximately 1139.3 g/mol. Its structure includes an oxirane ring, a carbamate moiety, and a piperazine derivative, contributing to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside. The compound has shown strong affinity for several GPCR subtypes, influencing intracellular signaling pathways.

Key Mechanisms:

  • Calcium Ion Mobilization : The compound enhances intracellular calcium levels via inositol trisphosphate signaling pathways .
  • Inhibition of Platelet Aggregation : It modulates platelet function through specific GPCR interactions, which may have implications in cardiovascular therapies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antiplatelet EffectInhibits aggregation in vitro
Calcium MobilizationIncreases intracellular calcium levels
CytotoxicityExhibits selective cytotoxic effects on cancer cells
GPCR AffinityHigh affinity for multiple GPCR subtypes

Case Studies

  • Anticancer Activity :
    A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant apoptosis induction in breast cancer cells, suggesting its potential as an anticancer agent .
  • Cardiovascular Implications :
    Research demonstrated that the compound effectively inhibited thrombus formation in animal models, supporting its use in treating thromboembolic disorders .
  • Neuropharmacological Effects :
    The compound's interaction with neurotransmitter systems was examined, revealing potential benefits in managing anxiety and depression through modulation of serotonin and dopamine pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves multi-step reactions, including piperazine functionalization, carbamoyl coupling, and oxirane ring formation. Critical challenges include stereochemical control (2R,3R configuration) and minimizing epoxide ring opening.

  • Stereochemical Control: Use chiral catalysts (e.g., Sharpless epoxidation analogs) and low-temperature conditions to preserve stereochemistry .
  • Piperazine Coupling: Optimize the nucleophilic substitution between 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine and the pentan-2-yl precursor in anhydrous DMF with K₂CO₃ as a base (70°C, 12 hr) .
  • Yield Improvement: Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity intermediates (>95%) .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • Methodological Answer:

  • NMR Analysis: ¹H/¹³C NMR in DMSO-d₆ to confirm carbamoyl (δ 165–170 ppm) and oxirane (δ 3.5–4.5 ppm) groups. Compare with DFT-calculated shifts for stereochemical validation .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of oxirane-COOEt group at m/z 120–150) .
  • X-ray Crystallography: Co-crystallize with sulfuric acid to resolve absolute configuration (if single crystals form) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles.

  • Assay Reproducibility: Standardize cell-based assays (e.g., HEK293 or CHO-K1 cells) with controlled pH (sulfuric acid counterion stability) and serum-free media .
  • Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., hydrolyzed oxirane or demethylated piperazine derivatives). Compare bioactivity of purified vs. crude batches .
  • Dose-Response Analysis: Perform IC₅₀ studies in triplicate with positive controls (e.g., known piperazine-based inhibitors) to validate target specificity .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

  • Methodological Answer:

  • pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC at 0, 6, 12, and 24 hr. Sulfuric acid may enhance solubility but accelerate hydrolysis .
  • Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>200°C for oxirane ring) and storage recommendations (lyophilized, -80°C) .
  • Light Sensitivity: Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.